1-(5-((2-Morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a morpholine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.
Coupling with the Urea Linkage: The final step involves coupling the thiadiazole derivative with a urea derivative, often under basic conditions to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The morpholine moiety can enhance its binding affinity to certain biological targets, while the thiadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA: This compound is unique due to its specific combination of functional groups.
4-MORPHOLIN-4-YL-2-PHENYL-QUINOLINE: Another compound with a morpholine moiety, but with a different core structure.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, but lacking the morpholine and urea functionalities.
Uniqueness
1-(4-METHYLPHENYL)-3-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA is unique due to its combination of a thiadiazole ring, a morpholine moiety, and a urea linkage. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H19N5O3S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C16H19N5O3S2/c1-11-2-4-12(5-3-11)17-14(23)18-15-19-20-16(26-15)25-10-13(22)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H2,17,18,19,23) |
InChI Key |
RNAMSPRQNWMJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.